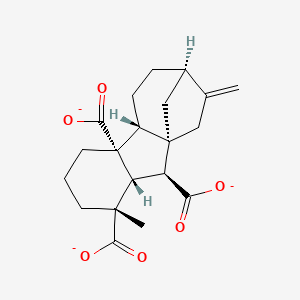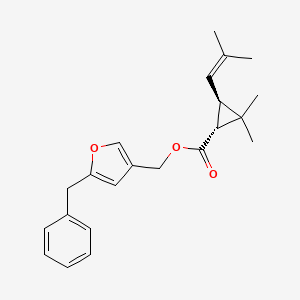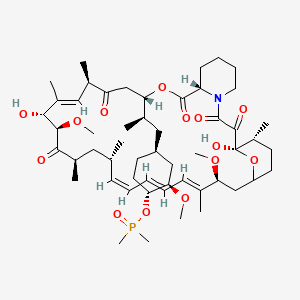
42-(Dimethylphosphinate)rapamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AP 23573 is a macrolide lactam.
Applications De Recherche Scientifique
Gene Expression Regulation : Rapamycin-based dimerizer systems, including its analogs like 42-(Dimethylphosphinate)rapamycin, are used for controlling gene expression. This approach offers advantages such as tight regulation, modularity for improvements, and assembly from human proteins to minimize immune responses in clinical applications (Pollock & Clackson, 2002).
Tool in Cell Biology and Pharmacology : Rapamycin and its analogs function as inducers of dimerization to activate enzyme activity inside cells. Developments like photoactivatable derivatives make rapamycin a versatile tool for basic science (Putyrski & Schultz, 2012).
mTORC1 and mTORC2 Pathway Studies : Rapamycin and its analogs are key in studying mTORC1 and mTORC2 pathways. These pathways are crucial for cell growth and survival, and rapamycin's ability to inhibit them provides insights into cellular processes and potential therapeutic applications (Sarbassov et al., 2006).
Exploring Drug Efficacy in Alzheimer's Disease : Studies involving rapamycin analogs like 42-(Dimethylphosphinate)rapamycin explore their effectiveness in managing conditions like Alzheimer’s Disease, particularly focusing on aspects like autophagy and amyloid-β concentration (Zhang et al., 2017).
Protein Interaction Studies : The FKBP12-Rapamycin complex and its interactions with other proteins are central to understanding rapamycin's immunosuppressive and potential anticancer properties. This complex mediates protein dimerization, which is pivotal in various cellular functions (Choi et al., 1996).
Immunosuppression and T Cell Regulation : Rapamycin selectively expands regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property makes it useful in understanding immune responses and potential therapeutic applications in T-cell-mediated diseases (Battaglia et al., 2005).
Synthesis and Chemical Modification : The lipase-catalyzed acylation of rapamycin, leading to the synthesis of 42-hemiesters and analogs like temsirolimus, is significant in the field of organic chemistry and drug development (Gu et al., 2005).
Propriétés
Formule moléculaire |
C53H84NO14P |
|---|---|
Poids moléculaire |
990.2 g/mol |
Nom IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |
Clé InChI |
BUROJSBIWGDYCN-KMXFESHVSA-N |
SMILES isomérique |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
SMILES canonique |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Pictogrammes |
Health Hazard; Environmental Hazard |
Synonymes |
AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




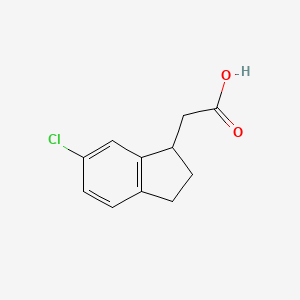
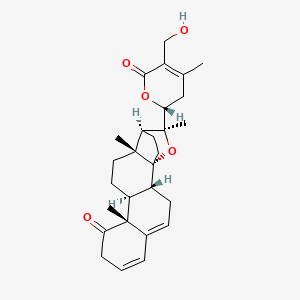
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)

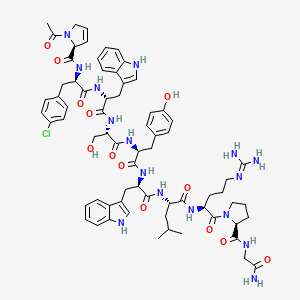

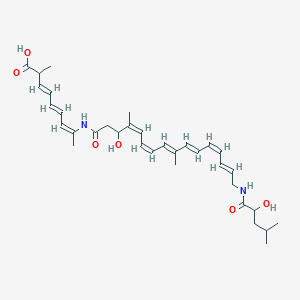
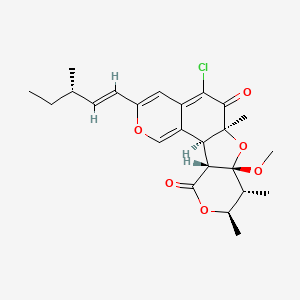
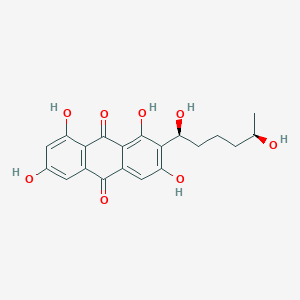
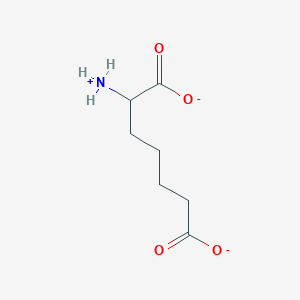
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
